cis-dodec-3-enoyl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

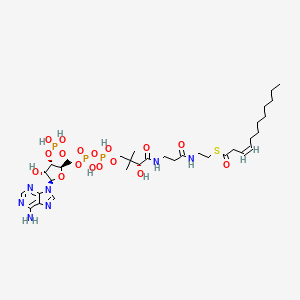

Cis-dodec-3-enoyl-CoA is a dodecenoyl-CoA. It derives from a coenzyme A and a cis-3-dodecenoic acid. It is a conjugate acid of a this compound(4-).

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways

Cis-dodec-3-enoyl-CoA is primarily involved in the following metabolic pathways:

- Fatty Acid β-Oxidation : It serves as a substrate for further degradation into acetyl-CoA, contributing to energy production. The conversion of this compound to trans-dodec-2-enoyl-CoA is catalyzed by enzymes such as enoyl-CoA isomerases, which are essential for the proper functioning of the β-oxidation pathway .

- Lipid Biosynthesis : It can also be utilized in the synthesis of longer-chain fatty acids and other lipids. The presence of specific acyl-CoA dehydratases allows for its conversion into various bioactive lipids, which play roles in cell signaling and membrane structure .

Enzymatic Interactions

This compound interacts with several key enzymes that facilitate its metabolic transformations:

- Enoyl-CoA Isomerase : This enzyme catalyzes the isomerization of this compound to trans-dodec-2-enoyl-CoA, which is a crucial step in β-oxidation. Studies have shown that this enzyme exhibits specificity for longer acyl chains, highlighting the importance of chain length in enzymatic activity .

- Coenzyme A Transferases : These enzymes facilitate the transfer of CoA groups, allowing this compound to participate in various metabolic reactions, including those leading to energy production and lipid synthesis .

Therapeutic Potential

Recent research has explored the therapeutic applications of this compound and related compounds:

- Cancer Research : Compounds derived from fatty acid metabolism, including those involving this compound, have been investigated for their potential anti-cancer properties. Fatty acids can influence cell proliferation and apoptosis, making them targets for cancer therapies .

- Metabolic Disorders : Given its role in fatty acid metabolism, this compound may be implicated in metabolic disorders such as obesity and diabetes. Understanding its metabolic pathways could lead to novel therapeutic strategies targeting these conditions .

Case Studies

Several case studies have highlighted the significance of this compound in research:

- Metabolic Profiling in Humans : A study analyzed the gut microbiota's role in modulating health through fatty acid metabolism, revealing that metabolites related to this compound are significantly altered in different age groups. This suggests its potential role as a biomarker for aging-related health conditions .

- Enzyme Activity Studies : Research focusing on dehydratase enzymes has demonstrated how variations in substrate length affect enzyme activity. The specific activity of dehydratases was significantly higher with longer-chain substrates like this compound compared to shorter chains, emphasizing its importance in enzymatic reactions .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying cis-dodec-3-enoyl-CoA in biological samples?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with isotopic labeling for precise quantification. Calibrate instruments using synthetic standards of cis-dodec-3-enoyl-CoA to account for matrix effects. Validate protocols by spiking known concentrations into control samples and assessing recovery rates (≥85%). For enzyme activity assays, pair spectrophotometric measurements (e.g., NADH/NAD+ coupling) with kinetic modeling to distinguish substrate-specific activity from background noise .

Q. How can researchers differentiate cis-dodec-3-enoyl-CoA from its trans isomer in complex mixtures?

- Methodological Answer : Employ chiral-phase HPLC with a polar organic modifier (e.g., 10% acetonitrile in ammonium acetate buffer) to resolve stereoisomers. Confirm peak identity using tandem MS/MS fragmentation patterns, focusing on diagnostic ions such as m/z 762.3 (acyl-CoA backbone) and m/z 408.1 (cleaved enoyl moiety). Cross-validate with nuclear magnetic resonance (NMR) if ambiguity persists .

Q. What are the best practices for synthesizing cis-dodec-3-enoyl-CoA in vitro?

- Methodological Answer : Use enzymatic synthesis with acyl-CoA synthetases (e.g., E. coli FadD) and purified cis-dodec-3-enoic acid. Monitor reaction progress via ATP consumption (absorbance at 340 nm) and purify the product using anion-exchange chromatography. Verify purity (>95%) via reverse-phase HPLC and adjust storage conditions to -80°C in Tris-EDTA buffer to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported enzymatic affinities for cis-dodec-3-enoyl-CoA?

- Methodological Answer : Conduct comparative kinetic assays under standardized conditions (pH 7.4, 37°C, 150 mM KCl). Use surface plasmon resonance (SPR) to measure binding constants independently of catalytic activity. Apply the Hill equation to assess cooperativity and rule out allosteric effects. Cross-reference with structural data (e.g., X-ray crystallography) to identify active-site residues influencing substrate specificity .

Q. What strategies are effective for integrating cis-dodec-3-enoyl-CoA metabolic flux data into multi-omics models?

- Methodological Answer : Combine stable isotope tracing (13C-labeled substrates) with genome-scale metabolic modeling (GEMs). Use constraint-based methods (e.g., flux balance analysis) to predict pathway utilization. Validate with transcriptomic data to correlate enzyme expression levels with flux rates. Address discrepancies by refining ATP maintenance coefficients or adding thermodynamic constraints .

Q. How can researchers mitigate batch-to-batch variability in cis-dodec-3-enoyl-CoA-dependent assays?

- Methodological Answer : Implement a nested experimental design with randomized block sampling. Include internal controls (e.g., a reference enzyme with known kinetics) in each batch. Apply mixed-effects statistical models to partition variance between technical and biological sources. Use quality control charts (e.g., Levey-Jennings) to monitor assay performance over time .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships involving cis-dodec-3-enoyl-CoA?

- Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals via bootstrapping (≥1,000 iterations). For non-monotonic responses, apply model selection criteria (AIC/BIC) to compare sigmoidal vs. biphasic fits. Report effect sizes using standardized metrics (e.g., Cohen’s d) .

Q. How should conflicting data on cis-dodec-3-enoyl-CoA’s role in β-oxidation be reconciled?

- Methodological Answer : Perform a systematic review following PRISMA guidelines to aggregate evidence. Classify studies by model system (e.g., mammalian vs. bacterial), assay type, and substrate concentration. Use meta-regression to identify covariates (e.g., pH, cofactor availability) explaining heterogeneity. Conduct in silico docking to test whether structural differences in acyl-CoA dehydrogenases affect substrate recognition .

Q. Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in cis-dodec-3-enoyl-CoA studies?

- Methodological Answer : Adhere to ALCOA+ criteria (Attributable, Legible, Contemporaneous, Original, Accurate + Complete, Consistent, Enduring, Available). Publish raw datasets in repositories like MetaboLights with detailed metadata (e.g., instrument parameters, calibration curves). Include step-by-step protocols in supplementary materials, citing RRID for critical reagents .

Q. How can researchers address potential biases in cis-dodec-3-enoyl-CoA pathway annotations?

- Methodological Answer : Use orthogonal validation (e.g., CRISPR knockout + rescue experiments) to confirm gene-function relationships. Curate pathway databases (e.g., KEGG, MetaCyc) with evidence codes (e.g., "IDA" for direct assay). Apply text-mining tools to identify context-dependent annotations (e.g., tissue-specific isoform expression) .

Eigenschaften

Molekularformel |

C33H56N7O17P3S |

|---|---|

Molekulargewicht |

947.8 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-dodec-3-enethioate |

InChI |

InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h11-12,20-22,26-28,32,43-44H,4-10,13-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b12-11-/t22-,26-,27-,28+,32-/m1/s1 |

InChI-Schlüssel |

XEMIVMKTVGRFTD-REDSNERGSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCCCCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.